
3,3,4,4-Tetrafluoro-5-imino-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4-Tetrafluoro-5-imino-2-pyrrolidinone: is a chemical compound with the molecular formula C₄H₂F₄N₂O. It contains fluorine atoms and an imino group, making it an intriguing molecule for various applications.
Preparation Methods
Synthetic Routes::
Direct Synthesis: One common method involves the direct synthesis of the compound. For example, it can be prepared by reacting with an appropriate reagent to introduce the imino group.
Cyclization: Another approach is cyclization, where a precursor undergoes intramolecular reactions to form the pyrrolidinone ring.
- The reactions typically occur under controlled temperature and solvent conditions.
- Catalysts or reagents may be employed to facilitate the desired transformations.
- While industrial-scale production details are proprietary, laboratories and research institutions synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity::
Oxidation: It can undergo oxidation reactions, potentially leading to functional group modifications.
Substitution: Fluorine atoms make it susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the imino group may yield interesting derivatives.
Hydrogen Peroxide (H₂O₂): Used for oxidation.
Strong Bases: Employed for cyclization reactions.
Hydride Reducing Agents: For reduction processes.
- The major products depend on reaction conditions and substituents. Examples include fluorinated pyrrolidinones or derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, fluorine chemistry, and potential as a building block for novel compounds.
Biology: Investigated for bioconjugation and labeling studies.
Medicine: Its unique structure may inspire drug design or serve as a pharmacophore.
Industry: Used in specialty materials or as a precursor for other compounds.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways are yet to be fully elucidated.
Comparison with Similar Compounds
- Other related fluorinated pyrrolidinones may exhibit distinct properties.
4-Amino-2,3,5,6-tetrafluoropyridine: (CAS: 1682-20-8) shares some structural features but lacks the imino group.
Properties
Molecular Formula |
C4H2F4N2O |
|---|---|
Molecular Weight |
170.07 g/mol |
IUPAC Name |
3,3,4,4-tetrafluoro-5-iminopyrrolidin-2-one |
InChI |
InChI=1S/C4H2F4N2O/c5-3(6)1(9)10-2(11)4(3,7)8/h(H2,9,10,11) |
InChI Key |
GHSWBFRSXVCKPU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=N)C(C(C(=O)N1)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


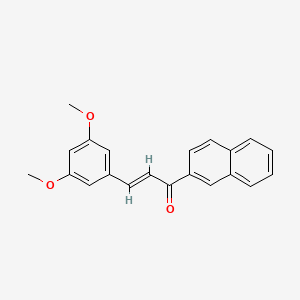
![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)

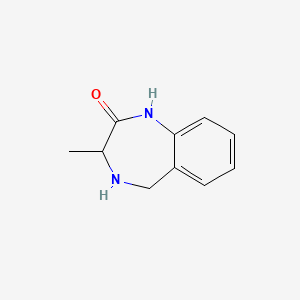
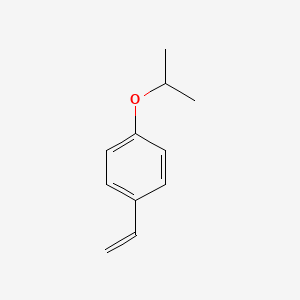
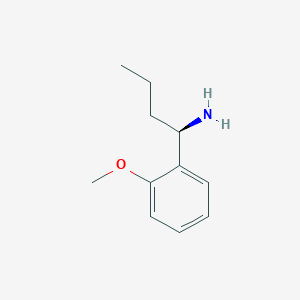
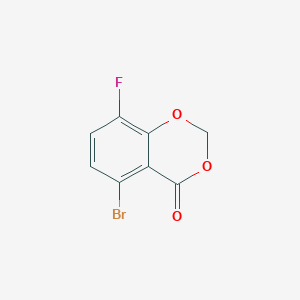




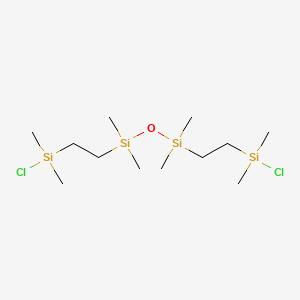

![1-[(4-Aminophenyl)sulfonyl]-L-proline methyl ester](/img/structure/B12083849.png)
